10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester
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Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrido-benzothiazine core, a trifluoromethyl group, and a diisopropylaminoethyl ester moiety
Preparation Methods
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester involves multiple steps, including the formation of the pyrido-benzothiazine core, introduction of the trifluoromethyl group, and esterification with the diisopropylaminoethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 8-(trifluoromethyl)-, S-(2-(diisopropylamino)ethyl) ester include other pyrido-benzothiazine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
35806-02-1 |
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Molecular Formula |
C21H24F3N3OS2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
S-[2-[di(propan-2-yl)amino]ethyl] 9-(trifluoromethyl)pyrido[2,3-b][1,4]benzothiazine-5-carbothioate |
InChI |
InChI=1S/C21H24F3N3OS2/c1-13(2)26(14(3)4)11-12-29-20(28)27-16-8-5-7-15(21(22,23)24)18(16)30-19-17(27)9-6-10-25-19/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
KVNCMNVGQHEHGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCSC(=O)N1C2=C(N=CC=C2)SC3=C(C=CC=C31)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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